molecular formula C11H14N4OS B5801492 N-(cyclopentylideneamino)-2-pyrimidin-2-ylsulfanylacetamide

N-(cyclopentylideneamino)-2-pyrimidin-2-ylsulfanylacetamide

Cat. No.: B5801492
M. Wt: 250.32 g/mol
InChI Key: WKJUGSAKXBEZTL-UHFFFAOYSA-N
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Description

N-(cyclopentylideneamino)-2-pyrimidin-2-ylsulfanylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentylideneamino group attached to a pyrimidin-2-ylsulfanylacetamide backbone, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name

N-(cyclopentylideneamino)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c16-10(15-14-9-4-1-2-5-9)8-17-11-12-6-3-7-13-11/h3,6-7H,1-2,4-5,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJUGSAKXBEZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)CSC2=NC=CC=N2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopentylideneamino)-2-pyrimidin-2-ylsulfanylacetamide typically involves the reaction of cyclopentanone with 2-aminopyrimidine and a suitable thiol reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction times can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylideneamino)-2-pyrimidin-2-ylsulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(cyclopentylideneamino)-2-pyrimidin-2-ylsulfanylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(cyclopentylideneamino)-2-pyrimidin-2-ylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylideneamino)-2-pyrimidin-2-ylsulfanylacetamide
  • N-(cyclopropylideneamino)-2-pyrimidin-2-ylsulfanylacetamide
  • N-(cyclobutylideneamino)-2-pyrimidin-2-ylsulfanylacetamide

Uniqueness

N-(cyclopentylideneamino)-2-pyrimidin-2-ylsulfanylacetamide is unique due to its specific cyclopentylideneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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